molecular formula C6H12ClF2NO2S B2869269 4-(Difluoromethylsulfonyl)piperidine;hydrochloride CAS No. 2551115-18-3

4-(Difluoromethylsulfonyl)piperidine;hydrochloride

Cat. No.: B2869269
CAS No.: 2551115-18-3
M. Wt: 235.67
InChI Key: KWCXERXPAOTURP-UHFFFAOYSA-N
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Description

4-(Difluoromethylsulfonyl)piperidine hydrochloride is a piperidine derivative characterized by a difluoromethylsulfonyl (-SO₂CF₂H) substituent at the 4-position of the piperidine ring, with a hydrochloride counterion. This structural motif is significant in medicinal chemistry and materials science due to the electron-withdrawing properties of the sulfonyl group and the stability imparted by fluorine atoms.

Properties

IUPAC Name

4-(difluoromethylsulfonyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO2S.ClH/c7-6(8)12(10,11)5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCXERXPAOTURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551115-18-3
Record name 4-difluoromethanesulfonylpiperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Difluoromethyl)sulfonyl)piperidine hydrochloride typically involves the introduction of the difluoromethylsulfonyl group to the piperidine ring. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

4-((Difluoromethyl)sulfonyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce piperidine derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((Difluoromethyl)sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring can also contribute to binding affinity and specificity .

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol .
  • Key Features :
    • Substituted with a diphenylmethoxy (-OCH(C₆H₅)₂) group at the 4-position.
    • Hydrochloride salt enhances solubility in polar solvents.
  • Acute health hazard: Harmful upon inhalation, ingestion, or skin contact .

3-(2,5-Dimethoxy-4-(Trifluoromethyl)phenyl)piperidine Hydrochloride

  • Molecular Formula: Not explicitly stated, but derived from a trifluoromethylphenyl moiety.
  • Key Features :
    • Trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups enhance lipophilicity and metabolic stability .
  • Synthesis : Prepared via catalytic hydrogenation of pyridine intermediates .
  • Applications : Investigated as a serotonin reuptake inhibitor, highlighting the role of fluorinated groups in CNS-targeting drugs .

4-(4-Fluorobenzoyl)piperidine Hydrochloride

  • Key Features :
    • Fluorobenzoyl group introduces aromatic and electron-deficient characteristics.
  • Applications : Used in pharmaceutical intermediates; fluorination improves bioavailability and binding affinity .

4-(p-Toluenesulfonyl)piperidine Hydrochloride

  • Synonyms: 4-Tosylpiperidine hydrochloride.
  • Key Features :
    • Tosyl (-SO₂C₆H₄CH₃) group provides strong electron-withdrawing effects, analogous to difluoromethylsulfonyl.
  • Applications : Common in organic synthesis as a protecting group or catalyst .

Structural and Functional Analysis

Substituent Effects

Compound Substituent Electronic Effect Biological Relevance
4-(Difluoromethylsulfonyl)piperidine -SO₂CF₂H Strong electron-withdrawing Potential enzyme inhibition
4-(Diphenylmethoxy)piperidine -OCH(C₆H₅)₂ Sterically bulky Limited membrane permeability
4-Tosylpiperidine -SO₂C₆H₄CH₃ Moderate electron-withdrawing Catalytic/synthetic utility

Solubility and Stability

  • Hydrochloride Salts : All compared compounds are hydrochloride salts, improving aqueous solubility for pharmacological applications .
  • Degradation : Data gaps exist for environmental persistence, though sulfonyl groups generally resist hydrolysis .

Toxicological and Regulatory Considerations

  • 4-(Diphenylmethoxy)piperidine Hydrochloride : Classified as harmful (GHS "Warning") with delayed acute effects .
  • Fluorinated Derivatives : Trifluoromethyl and fluorobenzoyl analogs show enhanced metabolic stability but may pose bioaccumulation risks if halogenated .
  • Regulatory Gaps: No specific data on 4-(difluoromethylsulfonyl)piperidine hydrochloride; extrapolation from analogs suggests stringent handling protocols for sulfonyl-containing compounds .

Biological Activity

4-(Difluoromethylsulfonyl)piperidine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoromethylsulfonyl group, which enhances its reactivity and biological profile. The molecular formula is C5H9ClF2N2O2SC_5H_9ClF_2N_2O_2S with a molecular weight of approximately 227.66 g/mol.

Biological Activity Overview

The biological activities of 4-(Difluoromethylsulfonyl)piperidine;hydrochloride can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that piperidine derivatives exhibit significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus . The sulfonyl group is particularly noted for enhancing antibacterial action.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Potential : Research indicates that piperidine derivatives, including this compound, may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. In vitro studies have demonstrated IC50 values ranging from 13.70 µM to 47.30 µM for various derivatives, suggesting potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of 4-(Difluoromethylsulfonyl)piperidine;hydrochloride is significantly influenced by its structural components:

  • Piperidine Core : The piperidine ring is associated with various pharmacological activities, including anesthetic effects and modulation of glucose levels . Modifications to this core can enhance or diminish biological activity.
  • Sulfonyl Group : The presence of the difluoromethylsulfonyl moiety enhances the compound's reactivity and interaction with biological targets, contributing to its enzyme inhibition and antimicrobial properties .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized piperidine derivatives against multiple bacterial strains. Results indicated that compounds with sulfonyl substitutions exhibited superior activity compared to their unsubstituted counterparts .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibition of AChE by various piperidine derivatives. The findings revealed that structural modifications significantly impacted inhibitory potency, with some derivatives achieving IC50 values comparable to established inhibitors .
  • Cancer Therapeutics : Research into the anticancer properties of piperidine derivatives highlighted their ability to inhibit DHFR effectively. This suggests potential applications in cancer therapy, particularly in drug-resistant cases where traditional therapies fail .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Target
Antibacterial4-(Difluoromethylsulfonyl)piperidine;hydrochlorideNot specifiedE. coli, S. aureus
Enzyme InhibitionVarious Derivatives13.70 - 47.30AChE
Anticancer4-(Difluoromethylsulfonyl)piperidine;hydrochloride13.70 - 47.30DHFR

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